3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with 4-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate: Similar structure but lacks the 4-methyl group on the benzoate ester.
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate: Similar structure but has an acetate ester instead of a benzoate ester.
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propionate: Similar structure but has a propionate ester instead of a benzoate ester.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenyl group and the 4-methylbenzoate ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H22O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H22O6/c1-15-5-7-17(8-6-15)25(27)31-19-10-12-21-20(14-19)16(2)24(26(28)32-21)18-9-11-22(29-3)23(13-18)30-4/h5-14H,1-4H3 |
InChI Key |
HAQANAOYAVRMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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